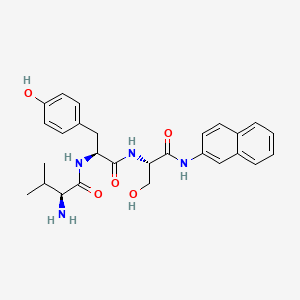

H-Val-Tyr-Ser-bNA

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLRELPTNVUIB-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-68-9 | |

| Record name | 13989-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Modifications of Peptide Conjugates

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Val-Tyr-Ser Sequence

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling the H-Val-Tyr-Ser-OH peptide sequence. google.com20.210.105 This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. google.comnobelprize.org This approach simplifies the purification process, as excess reagents and soluble by-products are removed by filtration. google.com

Fmoc/tBu and Boc/Bzl Protection Strategies

Two primary orthogonal protection strategies are widely used in SPPS: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) and the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategies. iris-biotech.deiris-biotech.de The choice between these strategies depends on several factors, including the desired scale of synthesis, the sensitivity of the peptide to acid or base, and the need for on-resin side-chain modifications. peptide.com

The Fmoc/tBu strategy is the most common approach in modern SPPS. iris-biotech.deacs.org The Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.decsic.es The side chains of the amino acids, such as the hydroxyl groups of tyrosine and serine, are protected with the acid-labile tert-butyl (tBu) group. iris-biotech.deuniversiteitleiden.nl These protecting groups, along with the linker attaching the peptide to the resin, are cleaved simultaneously at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.decsic.es A key advantage of the Fmoc/tBu strategy is its milder cleavage conditions compared to the Boc/Bzl approach, avoiding the use of hazardous reagents like hydrofluoric acid (HF). iris-biotech.de

The Boc/Bzl strategy , while being the original method for SPPS, is still employed, particularly for complex or long peptide sequences prone to aggregation. iris-biotech.depeptide.com In this method, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each cycle with TFA. 20.210.105 The side-chain protecting groups are typically benzyl (Bzl) ethers for serine and tyrosine, which are more stable to the repeated TFA treatments. 20.210.105 Final cleavage from the resin and removal of the side-chain protecting groups require a very strong acid, such as HF. nobelprize.org While effective, the harsh conditions and the need for specialized equipment are significant drawbacks. peptide.com

| Strategy | Nα-Protection | Side-Chain Protection (Tyr, Ser) | Deprotection (Nα) | Final Cleavage | Advantages | Disadvantages |

| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Piperidine | TFA | Milder conditions, suitable for acid-sensitive peptides. iris-biotech.depeptide.com | Aggregation can be an issue for long peptides. peptide.com |

| Boc/Bzl | Boc (acid-labile) | Bzl (strong acid-labile) | TFA | HF | Better for long or difficult sequences. peptide.com | Harsh cleavage conditions, requires special apparatus. iris-biotech.depeptide.com |

Coupling Chemistries for Peptide Elongation

The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the carboxylic acid group of the incoming amino acid. nih.gov A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as epimerization. nih.gov

Commonly used coupling reagents can be categorized into carbodiimides, phosphonium (B103445) salts, and aminium (uronium) salts. nih.govsigmaaldrich.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. nih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. csic.es To minimize side reactions, these are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govluxembourg-bio.com

Phosphonium salts , like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), are also effective coupling reagents. sigmaaldrich.comluxembourg-bio.com

Aminium/Uronium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and are among the most popular choices for SPPS. sigmaaldrich.comluxembourg-bio.com HATU, in particular, is known for its high reactivity, which is beneficial for sterically hindered couplings. sigmaaldrich.com

The choice of coupling reagent can significantly impact the purity and yield of the final peptide. For the H-Val-Tyr-Ser sequence, a standard coupling protocol would involve using an excess of the protected amino acid and a coupling reagent like DIC/HOBt or HATU in a solvent such as DMF or N-methyl-2-pyrrolidone (NMP). universiteitleiden.nl

| Coupling Reagent Class | Examples | Additives | Characteristics |

| Carbodiimides | DIC, DCC | HOBt, HOAt | Widely used, cost-effective. nih.gov |

| Phosphonium Salts | PyBOP | Efficient and reliable. luxembourg-bio.com | |

| Aminium/Uronium Salts | HBTU, HATU | Highly efficient, good for difficult couplings. sigmaaldrich.comluxembourg-bio.com |

Post-Synthetic Derivatization for Reporter Group Conjugation

Once the protected H-Val-Tyr-Ser-OH peptide is synthesized and cleaved from the resin, the final step is the attachment of the β-naphthylamide (bNA) reporter group. This is typically achieved through a post-synthetic conjugation approach. natahub.orgcsic.es

Attachment of Beta-Naphthylamide (bNA) and Analogous Fluorophores

The conjugation of β-naphthylamide to the C-terminus of the peptide is a critical step. This is generally accomplished by forming an amide bond between the C-terminal carboxylic acid of the peptide and the amino group of β-naphthylamine. This reaction can be performed in solution using standard peptide coupling reagents, similar to those used in SPPS. mdpi.com The choice of coupling chemistry is crucial to ensure high efficiency and prevent side reactions.

Linker Chemistry and Optimization for Conjugation Efficiency

In many bioconjugation strategies, a linker molecule is introduced between the peptide and the reporter group to provide spatial separation and minimize potential steric hindrance that could affect either the peptide's interaction with its target enzyme or the fluorophore's properties. lubio.ch However, for a small substrate like H-Val-Tyr-Ser-bNA, a direct amide linkage between the C-terminus of serine and the amino group of β-naphthylamine is common.

To optimize the conjugation efficiency, several factors are considered:

Activation of the Peptide's C-terminus : The carboxylic acid of the peptide must be activated to facilitate the reaction with the weakly nucleophilic aromatic amine of bNA. This can be achieved using the same types of coupling reagents mentioned previously (e.g., HBTU, HATU).

Reaction Conditions : The reaction is typically carried out in an aprotic organic solvent, and the choice of base is important to facilitate the reaction without causing side reactions. frontiersin.org

Purification : After the conjugation reaction, the desired product must be separated from unreacted starting materials and by-products.

Purification and Characterization of the Conjugated Peptide

The final this compound conjugate must be purified to a high degree to be suitable for enzymatic assays. biosyn.com The primary method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govumich.edu This technique separates molecules based on their hydrophobicity, allowing for the isolation of the desired peptide conjugate from impurities.

Following purification, the identity and purity of the this compound conjugate are confirmed using various analytical techniques: biosyn.com

Analytical RP-HPLC : To assess the purity of the final product. nih.gov

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the conjugate, ensuring that the correct peptide sequence has been synthesized and the bNA group has been successfully attached. pepdd.com

The rigorous quality control at each step, from peptide synthesis to final purification, ensures the production of a high-quality fluorogenic substrate for reliable and reproducible enzymatic studies. biosyn.com

Incorporation of Unnatural Amino Acids and Structural Mimetics within Peptide Scaffolds

The strategic incorporation of unnatural amino acids and structural mimetics into peptide scaffolds like this compound is a powerful approach to enhance their therapeutic potential. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. By introducing non-proteinogenic building blocks, researchers can precisely control the three-dimensional structure, and ultimately the biological activity, of these molecules.

β-Amino Acid Patterns and Conformational Control

The substitution of α-amino acids with their β-amino acid counterparts represents a significant strategy in peptide design. The additional carbon atom in the backbone of β-amino acids imparts unique conformational properties and resistance to enzymatic degradation. researchgate.netscirp.org The placement of these β-amino acids can be strategically patterned to induce specific secondary structures, thereby influencing the peptide's interaction with its biological target. researchgate.netacs.org

The incorporation of β-amino acids can lead to the formation of novel helical structures, such as the 12-helix, 14-helix, and 10/12-helix, which differ from the classic α-helix of natural peptides. acs.org The type of helix formed is dependent on the substitution pattern of the β-amino acids. For instance, peptides composed entirely of β3-amino acids tend to adopt a 14-helix conformation, characterized by a 14-membered hydrogen-bonded ring. scirp.org The ability to control the helical conformation is crucial for mimicking the secondary structures of proteins and designing potent inhibitors of protein-protein interactions. rsc.org

Research has demonstrated that even the partial substitution of a peptide sequence with β-amino acids can significantly alter its conformational landscape and biological activity. These mixed α,β-peptides can adopt well-defined secondary structures and have shown promise in various therapeutic areas. researchgate.net The conformational flexibility introduced by β-amino acids allows for a fine-tuning of the peptide's shape to optimize binding to its target. scirp.org

Table 1: Impact of β-Amino Acid Incorporation on Peptide Secondary Structure

| Peptide Sequence/Pattern | Resulting Secondary Structure | Key Findings | Reference |

| (βAla)n | 12-Helix | Forms a stable helical structure with a 12-membered hydrogen-bonded ring. | acs.org |

| (β³-hAla)n | 14-Helix | Adopts a left-handed helical structure with three distinct faces. | scirp.org |

| α,β-alternating peptides | 10/12-Helix | Can form a mixed helix depending on the specific amino acid sequence. | acs.org |

| Bak peptide chimera (βα)₅α₅ | Helical Foldamer | Binds with nanomolar affinity to Bcl-xL, demonstrating the potential for creating complex protein epitopes. | acs.org |

Cyclic Peptide Architectures for Modulating Bioactivity

Cyclization is a widely employed strategy to constrain the conformation of a peptide and enhance its biological properties. lenus.iemdpi.com By linking the N- and C-termini or side chains of a peptide, a macrocyclic structure is formed, which reduces the molecule's flexibility. This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity and selectivity for its target. nih.gov Furthermore, cyclization often improves metabolic stability by protecting the peptide from degradation by exopeptidases. mdpi.com

Various methods can be used to cyclize peptides, including head-to-tail, side chain-to-side chain, and head-to-side chain cyclization. rsc.org The choice of cyclization strategy depends on the desired final architecture and the specific amino acids present in the peptide sequence. For instance, disulfide bridges between two cysteine residues are a common method for side chain-to-side chain cyclization. lenus.ie

Cyclic peptides have proven to be effective modulators of a wide range of biological processes, including protein-protein interactions that are often considered "undruggable" with small molecules. rsc.org The larger surface area of cyclic peptides allows them to bind to the often flat and featureless interfaces of these interactions. nih.gov Research has shown that cyclic peptides can be designed to mimic specific protein secondary structures, such as β-turns and β-sheets, which are frequently involved in molecular recognition events. rsc.orglenus.ie

The development of bicyclic and even more complex cyclic architectures has further expanded the possibilities for creating highly rigid and potent peptide-based therapeutics. These constrained structures can exhibit exceptional binding affinities and specificities for their targets. rsc.org

Table 2: Examples of Cyclic Peptides and their Bioactivity

| Cyclic Peptide | Target | Biological Activity | Key Structural Feature | Reference |

| Cyclosporin A | Cyclophilin | Immunosuppressant | N-methylated amino acids, intramolecular hydrogen bonds | nih.gov |

| SFTI-1 | Trypsin | Protease inhibitor | Head-to-tail cyclized, disulfide bridge | rsc.org |

| Bicyclic peptide | Kallikrein | Protease inhibitor | Bicyclic structure with high rigidity | nih.gov |

| Rab8 GTPase inhibitor | Rab8 GTPase | Inhibition of protein-protein interaction | Bicyclic stapled peptide | rsc.org |

Biochemical Characterization and Mechanistic Elucidation of Peptide Enzyme Interactions

Substrate Specificity Profiling of Enzymes

Determining the substrate specificity of a protease is crucial for elucidating its physiological role and for the development of specific inhibitors. nih.gov Various techniques have been developed to systematically map the amino acid preferences of proteases at the positions surrounding the scissile bond.

Design and Application of Combinatorial Peptide Libraries

Combinatorial peptide libraries are powerful tools for the rapid determination of protease substrate specificity. These libraries consist of a vast number of different peptide sequences, allowing for a broad screening of potential cleavage sites. One common approach is the use of positional scanning synthetic combinatorial libraries (PS-SCLs). nih.gov In a PS-SCL, each sub-library contains peptides with one position fixed to a specific amino acid, while all other positions are occupied by a mixture of amino acids. By measuring the rate of cleavage of each sub-library, the preference of the enzyme for each amino acid at each position can be determined.

For an enzyme that might cleave H-Val-Tyr-Ser-bNA, a tetrapeptide library would be synthesized with the general structure Ac-P4-P3-P2-P1-ACC, where ACC (7-amino-4-carbamoylmethylcoumarin) is a fluorogenic leaving group. pnas.org The P1 position is the primary determinant of specificity for chymotrypsin-like proteases. purdue.edu By fixing the P1 position to Tyrosine and varying the P4, P3, and P2 positions, the influence of these flanking residues on substrate recognition and cleavage can be systematically investigated.

High-Throughput Screening Approaches for Substrate Identification

High-throughput screening (HTS) methods are essential for efficiently analyzing the large number of substrates present in combinatorial libraries. morressier.com These methods often employ fluorescence or colorimetric assays to detect peptide cleavage. In the case of this compound, the cleavage of the amide bond releases p-nitroaniline (bNA), which is a chromogenic molecule. The rate of p-nitroaniline release can be monitored spectrophotometrically, providing a direct measure of enzyme activity.

Fluorescence-activated cell sorting (FACS) can also be adapted for HTS of enzyme libraries displayed on the surface of cells or beads. morressier.com This allows for the rapid selection of enzyme variants with desired specificities from libraries containing millions of different mutants.

Positional Scanning and Residue Preference Analysis

Positional scanning is a systematic method to determine the amino acid preferences at each position of a substrate. nih.gov By incubating the enzyme with a PS-SCL and measuring the activity of each sub-library, a specificity profile can be generated. For a chymotrypsin-like enzyme, a P1-diverse library would likely show a strong preference for large hydrophobic and aromatic amino acids such as Phenylalanine, Tyrosine, and Tryptophan. pnas.org

The results of such an analysis can be visualized in a heat map or a sequence logo, providing a clear representation of the enzyme's substrate specificity. This information is invaluable for predicting physiological substrates and for designing highly selective inhibitors and activity-based probes.

Enzyme Kinetic Analysis with this compound as a Substrate

Determination of Michaelis-Menten Parameters (K_M, V_max, k_cat)

The Michaelis-Menten model describes the kinetics of many enzyme-catalyzed reactions. The key parameters of this model are the Michaelis constant (K_M), the maximum reaction velocity (V_max), and the catalytic constant (k_cat).

K_M is the substrate concentration at which the reaction rate is half of V_max. It is often used as a measure of the enzyme's affinity for the substrate, with a lower K_M indicating a higher affinity.

V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Kinetic Parameter | Value for Succinyl-Ala-Ala-Pro-Phe-pNA with Chymotrypsin (B1334515) | Unit | Significance |

| K_M | 0.03 | mM | Reflects the affinity of the enzyme for the substrate. |

| k_cat | 70 | s⁻¹ | Represents the maximum number of substrate molecules converted to product per second. |

| k_cat/K_M | 2.3 x 10⁶ | M⁻¹s⁻¹ | Indicates the overall catalytic efficiency of the enzyme. |

This data is for the substrate Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide with chymotrypsin and serves as an illustrative example.

Steady-State and Pre-Steady-State Kinetic Investigations

Steady-state kinetics, as described by the Michaelis-Menten model, assumes that the concentration of the enzyme-substrate complex remains constant over time. This is the most common approach for studying enzyme kinetics.

Pre-steady-state kinetics, on the other hand, investigates the initial moments of the reaction before the steady state is reached. This technique can provide insights into the individual steps of the catalytic mechanism, such as substrate binding and product release. For p-nitroanilide substrates, the hydrolysis by chymotrypsin involves a "burst" phase of p-nitroaniline release, corresponding to the acylation of the enzyme, followed by a slower, steady-state deacylation step. rsc.org This two-step process can be analyzed to determine the rate constants for both acylation and deacylation.

Influence of pH, Temperature, and Ionic Strength on Enzymatic Activity

pH Dependence: For chymotrypsin-like proteases such as human chymase and cathepsin G, which readily cleave substrates with aromatic residues like tyrosine in the P1 position, the enzymatic activity exhibits a distinct pH optimum. Human chymase, for instance, displays a bell-shaped pH-rate profile with its catalytic efficiency (kcat/Km) being optimal in the neutral to slightly alkaline range, typically between pH 7.5 and 8.0. The activity decreases at more acidic or alkaline pH values due to the protonation or deprotonation of critical histidine residues within the catalytic triad (B1167595) (His-57, Asp-102, Ser-195), which is essential for the catalytic mechanism.

Temperature Effects: Enzymatic reactions are also highly sensitive to temperature. The rate of hydrolysis of tyrosine-containing substrates generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. For many mammalian serine proteases, this optimum is near physiological temperature (37°C). The stability of the enzyme itself is a critical factor, and prolonged exposure to elevated temperatures can lead to irreversible inactivation.

Ionic Strength: The ionic strength of the surrounding medium can influence both the enzyme and the substrate. For serine proteases like chymase, which may have charged residues in or near the active site, changes in salt concentration can affect substrate binding and catalytic activity. While specific data on the ionic strength's effect on this compound hydrolysis is not extensively detailed in publicly available literature, it is a known modulator of enzyme kinetics, often influencing both the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Parameter | Condition | Effect on Enzymatic Activity |

| pH | Optimal (approx. 7.5-8.0) | Maximum catalytic efficiency. |

| Acidic (< 7.0) | Decreased activity due to protonation of catalytic histidine. | |

| Alkaline (> 8.5) | Decreased activity due to deprotonation of catalytic histidine. | |

| Temperature | Optimal (approx. 37°C) | Peak reaction velocity. |

| Sub-optimal | Reduced reaction rate. | |

| Supra-optimal | Enzyme denaturation and loss of activity. | |

| Ionic Strength | Varies | Can modulate substrate binding and catalytic rate. |

Elucidation of Proteolytic Cleavage Mechanisms

Understanding the precise molecular events of peptide cleavage is fundamental to characterizing enzyme function. For this compound, this involves identifying the susceptible peptide bond, analyzing the resulting fragments, and considering the broader context of enzyme activation.

Identification of Scissile Bonds within the H-Val-Tyr-Ser Sequence

Chymotrypsin-like serine proteases exhibit a strong preference for cleaving peptide bonds on the C-terminal side of large hydrophobic amino acids. In the this compound sequence, the tyrosine (Tyr) residue serves as the primary recognition site (P1 position) for the enzyme's S1 specificity pocket. Consequently, the scissile bond—the peptide bond that is hydrolyzed—is the one between Tyrosine and Serine. The cleavage results in the release of the β-naphthylamide moiety, which can be quantified spectrophotometrically to measure enzyme activity.

Analysis of Cleavage Products using Mass Spectrometry

Mass spectrometry is a powerful analytical technique for the precise identification of proteolytic cleavage products. Following the enzymatic digestion of this compound, the reaction mixture can be analyzed to confirm the expected cleavage and to search for any alternative or secondary cleavage sites. The primary products of the hydrolysis reaction would be the dipeptide H-Val-Tyr and the Ser-bNA fragment. High-resolution mass spectrometry can determine the exact mass-to-charge ratio of these products, confirming the cleavage at the Tyr-Ser bond. This technique is also invaluable for studying the extended substrate specificity of proteases by analyzing the cleavage of larger, more complex peptides and proteins.

| Precursor Peptide | Enzyme | Scissile Bond | Expected Cleavage Products |

| This compound | Chymotrypsin-like Protease | Tyr-Ser | H-Val-Tyr |

| H-Ser-bNA |

Autoproteolytic Activation Mechanisms in Peptide-Enzyme Systems

Many proteases are synthesized as inactive zymogens and require proteolytic cleavage for activation. While the synthetic substrate this compound itself does not participate in the activation of zymogens, the enzymes that cleave it, such as chymotrypsin and cathepsin G, are subject to these activation mechanisms. For instance, chymotrypsinogen is activated by trypsin to form active chymotrypsin. Some proteases can also undergo autoproteolysis, where one molecule of the active enzyme cleaves another. This can sometimes lead to inactivation or altered specificity. Studies involving this compound are typically conducted with the fully active form of the enzyme.

Structural Basis of Enzyme-Substrate Recognition

The high specificity of enzyme-substrate interactions is determined by the three-dimensional structures of both the enzyme's active site and the substrate.

Mapping Enzyme Active Sites and Substrate Binding Pockets

The active site of a chymotrypsin-like protease is a well-defined cleft on the enzyme's surface that contains the catalytic triad (Ser-195, His-57, Asp-102). Adjacent to the catalytic machinery are a series of subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.).

For the this compound substrate:

The P1 Tyrosine side chain fits into the deep, hydrophobic S1 specificity pocket of the enzyme. This interaction is the primary determinant of substrate specificity.

The P2 Valine residue interacts with the S2 subsite .

The P3 position is occupied by the N-terminal hydrogen, which would interact with the S3 subsite .

The P1' Serine residue binds to the S1' subsite on the other side of the scissile bond.

The precise geometry and chemical nature of these subsites, which are shaped by the side chains of the enzyme's amino acids, dictate the affinity and orientation of the substrate for optimal cleavage. Structural studies, such as X-ray crystallography of enzyme-inhibitor complexes, provide detailed maps of these interactions and explain the basis for the observed substrate specificity.

| Substrate Residue (P site) | Interacting Enzyme Subsite (S site) | Key Interaction Type |

| P1: Tyrosine | S1 | Hydrophobic interactions |

| P2: Valine | S2 | Van der Waals interactions |

| P1': Serine | S1' | Hydrogen bonding potential |

Role of Specific Amino Acid Residues (Valine, Tyrosine, Serine) in Binding and Catalysis

The specificity of an enzyme for its substrate is dictated by the precise interactions between the amino acid residues of both molecules. In the context of the renin-angiotensin system, renin cleaves its natural substrate, angiotensinogen (B3276523), between a leucine (B10760876) and valine residue. proteopedia.org The synthetic substrate containing the Val-Tyr-Ser sequence allows for the investigation of how these residues contribute to binding and catalysis.

Tyrosine (Tyr): The aromatic side chain of tyrosine allows for a range of interactions, including hydrophobic and hydrogen bonding. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to the specificity of binding. rcsb.org In the context of renin's active site, the tyrosine residue can form key interactions with the enzyme's "flap" region, a flexible loop that covers the active site upon substrate binding. proteopedia.org These interactions are crucial for stabilizing the enzyme-substrate complex in a catalytically competent conformation.

Serine (Ser): The hydroxyl group of serine is polar and can participate in hydrogen bonding. nih.gov While not always a primary determinant of specificity in proteases like renin, serine residues near the scissile bond can influence the solubility and conformational flexibility of the peptide substrate. In some enzyme-substrate interactions, serine can form hydrogen bonds with the enzyme backbone or side chains, contributing to the stability of the transition state during catalysis. nih.gov

| Substrate | Enzyme | Km (μM) | Vmax (μmol/h/mg) |

|---|---|---|---|

| benzyloxycarbonyl-Pro-Phe-His-Leu-Leu-Val-Tyr-Ser-beta-naphthylamide | Renin | 33 | 0.94 |

Conformational Dynamics of Peptide Substrates upon Enzyme Binding

The interaction between a peptide substrate and an enzyme is a dynamic process that often involves conformational changes in both molecules. nih.gov Upon binding to an enzyme like renin, a flexible peptide substrate transitions from a random coil in solution to a more ordered conformation within the active site. This induced fit is critical for catalysis.

The binding of a substrate to renin induces a significant conformational change, particularly in the "flap" region, which closes over the active site cleft to sequester the substrate from the solvent and align the catalytic residues. proteopedia.org X-ray crystallography studies of renin in complex with inhibitors have revealed these conformational shifts. nih.gov The peptide substrate itself is constrained into a specific, extended conformation that positions the scissile bond precisely for cleavage by the two catalytic aspartate residues in renin's active site. proteopedia.orgnih.gov

This dynamic process can be summarized in the following steps:

Initial Encounter: The peptide substrate diffuses into the active site cleft of the enzyme.

Induced Fit: Specific interactions between the substrate's amino acid side chains (like Val and Tyr) and the enzyme's subsites trigger a conformational change in the enzyme, such as the closing of the flap region.

Substrate Alignment: The enzyme holds the substrate in a strained conformation that mimics the transition state of the reaction, thus lowering the activation energy.

Catalysis: The catalytic residues of the enzyme act on the scissile bond of the substrate.

Product Release: After cleavage, the products are released, and the enzyme returns to its original conformation.

Modulation of Enzymatic Activity by Peptide Inhibitors

The understanding of peptide-enzyme interactions is fundamental to the design of enzyme inhibitors, which are crucial tools in research and medicine.

Design Principles for Peptide-Based Enzyme Inhibitors

The design of peptide-based enzyme inhibitors often starts with the sequence of a known substrate. The goal is to create a molecule that binds to the active site with high affinity but is not cleaved, thereby blocking the enzyme's activity. Key design principles include:

Substrate Analogs: Inhibitors are often designed as analogs of the substrate, mimicking the amino acid sequence recognized by the enzyme. nih.gov

Transition-State Analogs: A highly effective strategy is to design inhibitors that mimic the transition state of the enzymatic reaction. These inhibitors bind to the enzyme with much higher affinity than the substrate itself.

Incorporation of Non-cleavable Bonds: Replacing the scissile peptide bond with a non-hydrolyzable isostere can create a potent inhibitor.

Structure-Based Design: Utilizing the three-dimensional structure of the enzyme's active site allows for the rational design of inhibitors with improved potency and selectivity. nih.gov

For renin, numerous peptide and non-peptide inhibitors have been developed based on the structure of its substrate, angiotensinogen. nih.govpatsnap.com

Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms

Enzyme inhibitors can be classified based on their mechanism of action:

Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the active site of the enzyme. A competitive inhibitor often resembles the substrate. This type of inhibition can be overcome by increasing the substrate concentration. For renin, many early peptide-based inhibitors were designed as competitive inhibitors. nih.govnih.govacs.org

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and causes a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor does not prevent substrate binding but hinders the catalytic step. Some studies have suggested the presence of non-competitive inhibition of renin in human serum. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This type of inhibition is more effective at higher substrate concentrations.

| Inhibition Type | Binding Site | Effect on Km | Effect on Vmax |

|---|---|---|---|

| Competitive | Active Site | Increases | No Change |

| Non-Competitive | Allosteric Site | No Change | Decreases |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases |

Allosteric Regulation by Peptide Ligands

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a change in the enzyme's conformation and activity. wikipedia.org This regulation can be either positive (activation) or negative (inhibition).

While the primary mechanism of renin inhibition has focused on active site-directed inhibitors, the concept of allosteric regulation is an active area of research for many enzymes. Peptide ligands, due to their specificity, can be designed to target allosteric sites. The binding of an allosteric peptide ligand can:

Induce a conformational change that alters the shape of the active site, reducing its affinity for the substrate.

Prevent the conformational changes necessary for catalysis.

Stabilize an inactive conformation of the enzyme.

In the context of the renin-angiotensin system, the interaction between renin and its natural substrate angiotensinogen involves extensive contacts outside the active site, suggesting possibilities for allosteric modulation. nih.gov The binding of angiotensinogen induces conformational changes in renin that are not seen with smaller peptide substrates, highlighting the importance of these extended interactions. nih.gov

Advanced Applications in Enzymology and Chemical Biology Research

Development of Novel Enzymatic Assays

The design of H-Val-Tyr-Ser-bNA as a chromogenic and fluorogenic substrate has significantly contributed to the development of sensitive and efficient enzymatic assays. The presence of the β-naphthylamide moiety is central to its function in these assays.

Continuous Monitoring of Enzyme Activity using Fluorogenic Substrates

The cleavage of the amide bond between the serine residue and the β-naphthylamide group by a specific protease results in the release of free β-naphthylamine. bachem.com This liberated β-naphthylamine is a fluorescent molecule, and its release can be continuously monitored using a spectrofluorometer. nih.gov The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. raybiotech.comrndsystems.com This allows for real-time tracking of enzyme activity, providing a dynamic view of the catalytic process.

This continuous monitoring is advantageous over endpoint assays as it provides detailed kinetic information, including initial reaction rates, and can reveal complexities such as substrate inhibition or enzyme inactivation over time. The excitation and emission wavelengths for the detection of released β-naphthylamine are typically in the range of 320-340 nm and 410-420 nm, respectively. bachem.com

A generalized workflow for a continuous fluorometric assay using a substrate like this compound is presented below:

| Step | Procedure | Purpose |

| 1. Reagent Preparation | Dissolve this compound and the purified enzyme in a suitable assay buffer. | To ensure optimal reaction conditions (pH, ionic strength) for the enzyme. |

| 2. Assay Initiation | Mix the substrate and enzyme solutions in a fluorometer-compatible plate or cuvette. | To start the enzymatic reaction. |

| 3. Fluorescence Reading | Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. | To continuously measure the release of the fluorescent product (β-naphthylamine). |

| 4. Data Analysis | Plot fluorescence intensity versus time to determine the initial reaction velocity. | To quantify the enzyme's catalytic rate. |

Quantitative Measurement of Enzyme Concentration and Activity

Beyond continuous monitoring, this compound can be employed for the precise quantification of enzyme concentration and total activity in a sample. By constructing a standard curve using a known concentration of the purified enzyme, the activity of an unknown sample can be accurately determined. The rate of hydrolysis of this compound is proportional to the concentration of the active enzyme, allowing for sensitive detection. raybiotech.com

Furthermore, in a chromogenic context, the released β-naphthylamine can be chemically coupled to an azo dye, resulting in a colored product that can be quantified using a spectrophotometer. bachem.com While this method is typically an endpoint assay, it provides a robust and often more accessible alternative to fluorometry for quantitative measurements.

Identification and Characterization of Enzyme Subfamilies

The specificity of a protease for its substrate is a defining characteristic. Synthetic peptides like this compound are instrumental in dissecting these specificities, enabling the differentiation of closely related enzymes and the discovery of novel enzymatic functions.

Discrimination between Closely Related Proteases or Phosphatases

The peptide sequence, Val-Tyr-Ser, dictates the selectivity of this compound for certain proteases. Different proteases, even within the same family, exhibit distinct preferences for the amino acid residues at and around the cleavage site. nih.govmdpi.com For instance, studies on retroviral proteases have shown that substitutions in the P2 position (in this case, Tyrosine) of a peptide substrate can dramatically alter the cleavage efficiency by different proteases. asm.org

By comparing the hydrolysis rates of this compound with other synthetic peptides containing systematic variations in the amino acid sequence, researchers can create a specificity profile for a given enzyme. This "fingerprint" can be used to distinguish between proteases with overlapping but not identical substrate preferences. For example, a library of peptide-bNA substrates could be used to differentiate between various chymotrypsin-like serine proteases, which typically cleave after large hydrophobic residues like tyrosine. nih.govfrontiersin.org

Discovery of Previously Uncharacterized Enzymatic Activities

Libraries of fluorogenic or chromogenic substrates, including peptides with diverse sequences like this compound, are powerful tools for discovering new enzymatic activities in complex biological samples such as cell lysates or tissue homogenates. researchgate.netbiorxiv.org A high-throughput screen of a substrate library against a sample can reveal unexpected cleavage events, pointing to the presence of a previously unknown or uncharacterized protease. The identification of the cleaved substrate provides initial clues about the new enzyme's substrate specificity, guiding further purification and characterization efforts.

Mechanistic Studies of Biological Pathways

The ability to monitor specific enzymatic activities in real-time makes this compound a valuable probe for studying the role of proteases in complex biological pathways. By introducing this substrate into a system, researchers can investigate how protease activity is regulated under different conditions or in response to various stimuli.

For example, if the protease that cleaves this compound is involved in a signaling cascade, changes in the rate of substrate hydrolysis can reflect the activation or inhibition of that pathway. Mechanistic studies often involve determining kinetic parameters such as K_m (Michaelis constant) and k_cat (catalytic rate constant), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.govresearchgate.net Such studies are fundamental to understanding the enzyme's role in both normal physiological processes and in disease states.

Investigating Protease Cascades and Signaling Networks

Protease cascades are sequential activation pathways where the product of one enzymatic reaction catalyzes the next, leading to a rapid and amplified biological response. These cascades are fundamental to numerous physiological processes, including blood coagulation, apoptosis, and immune responses. thermofisher.com The substrate this compound can be employed to dissect these intricate signaling networks by monitoring the activity of specific proteases within a cascade.

For instance, in a reconstituted in vitro system of a signaling cascade, the cleavage of this compound can indicate the activation of a particular protease. By introducing various components of the cascade and observing the rate of β-naphthylamide release, researchers can identify the upstream activators and downstream targets of the protease . This approach is analogous to studies where fluorogenic substrates are used to monitor the activation of serine proteases in the insect Toll pathway, a key component of innate immunity. nih.gov The specificity of the Val-Tyr-Ser sequence for certain proteases allows for targeted investigation within a complex mixture of enzymes. stanford.edu

Table 1: Key Protease Cascades and Potential for this compound Application

| Protease Cascade | Key Proteases | Potential Application of this compound |

| Blood Coagulation | Thrombin, Factor Xa | Monitoring the activity of specific clotting factors that recognize the Val-Tyr-Ser motif. |

| Apoptosis | Caspases | Assessing the activity of effector caspases that may cleave at sequences similar to Val-Tyr-Ser. |

| Complement System | C1s, MASPs | Investigating the activation of serine proteases involved in the complement cascade. |

| Inflammation | Neutrophil Elastase, Cathepsin G | Studying the role of inflammatory proteases in tissue remodeling and disease. stanford.edu |

Role of Peptide Cleavage in Protein Maturation and Degradation

The precise cleavage of peptides is a critical step in the maturation of many proteins and in the regulated degradation of others. peptide.co.jpnih.gov this compound can serve as a model substrate to study the enzymes involved in these processes.

Protein Maturation: Many proteins are synthesized as inactive precursors (proproteins or zymogens) that require proteolytic cleavage to become active. peptide.co.jp For example, the maturation of some viral proteins is dependent on host or viral proteases. A fluorogenic peptide cleavage assay, similar in principle to using this compound, has been used to screen for proteolytic activity related to coronavirus spike protein activation. researchgate.net By designing substrates that mimic the cleavage sites of these proproteins, such as this compound, researchers can identify and characterize the proteases responsible for their maturation.

Protein Degradation: The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. The proteasome is a large multi-catalytic protease complex that degrades ubiquitinated proteins. The chymotrypsin-like activity of the proteasome can be assayed using fluorogenic peptide substrates. While the canonical substrate is Suc-Leu-Leu-Val-Tyr-AMC, the principle of using a peptide sequence to target a specific proteolytic activity is the same. nih.gov this compound could potentially be used to investigate the specificity of the proteasome or other cellular proteases involved in protein turnover.

Integration with High-Throughput Technologies

The versatility of this compound and similar chromogenic/fluorogenic substrates is significantly enhanced when integrated with high-throughput technologies, enabling large-scale analysis of enzyme activity and substrate specificity.

Peptide Microarray Platforms for Enzyme Profiling

Peptide microarrays are powerful tools for profiling the substrate specificity of enzymes in a highly parallel format. plos.orgnih.gov In this technology, a large number of different peptide sequences are immobilized on a solid support. mdpi.com When the array is incubated with a protease, the enzyme will cleave its preferred substrates.

While this compound itself is a soluble substrate, the underlying principle of its peptide sequence can be incorporated into a microarray format. A library of peptides, including variations of the Val-Tyr-Ser motif, could be synthesized on a chip. To detect cleavage, the peptides can be linked to a fluorophore and a quencher. Upon cleavage, the fluorophore is separated from the quencher, resulting in a fluorescent signal at the corresponding spot on the microarray. This allows for the rapid identification of the optimal substrate sequence for a given protease from thousands of possibilities. plos.org Such platforms have been successfully used to profile the specificity of a wide range of enzymes, including kinases and histone deacetylases. plos.orgmdpi.com

Machine Learning Approaches for De Novo Substrate Discovery

Machine learning is revolutionizing the field of enzyme substrate discovery. researchgate.netnih.gov By training algorithms on large datasets of known protease substrates and their cleavage efficiencies, it is possible to develop predictive models for novel substrates. plos.orgmit.edu

Data generated from high-throughput screening of peptide libraries, including those incorporating sequences like Val-Tyr-Ser, can be used to train these models. mdpi.com For example, a machine learning model could be developed to predict the likelihood of a peptide being cleaved by a specific protease based on its amino acid sequence and other physicochemical properties. These models can then be used to computationally screen vast virtual libraries of peptides to identify novel, highly specific substrates de novo. This approach accelerates the discovery of customized substrates for specific research or diagnostic applications, moving beyond trial-and-error methods. researchgate.netmdpi.com

Table 2: Machine Learning Models in Protease Substrate Prediction

| Machine Learning Model | Description | Application in Substrate Discovery |

| Support Vector Machine (SVM) | A supervised learning model that finds a hyperplane to separate data into classes. researchgate.net | Predicting whether a peptide sequence is a substrate or non-substrate for a given protease. mdpi.com |

| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes. researchgate.net | Identifying key amino acid residues that determine substrate specificity. |

| eXtreme Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting. researchgate.net | Predicting the degree of antihypertensive activity of peptides, which can be adapted for cleavage prediction. researchgate.net |

| Deep Learning (e.g., Neural Networks) | Models with multiple layers to learn complex patterns from data. plos.org | Predicting Dicer cleavage sites in pre-miRNAs, a concept applicable to protease cleavage sites. plos.org |

Biosensor and Diagnostic Probe Development (Mechanistic and Assay-Based)

The cleavage of this compound by a target protease can be harnessed to develop sensitive biosensors and diagnostic probes. scielo.org.conih.gov These tools can detect aberrant protease activity associated with various diseases, including cancer, infectious diseases, and inflammatory disorders.

Mechanistic Principle: The fundamental mechanism of these biosensors relies on the conversion of a non-detectable or low-signal state to a high-signal state upon enzymatic cleavage. In the case of this compound, the cleavage releases β-naphthylamide, which can be detected colorimetrically or fluorometrically. This principle can be adapted to create more sophisticated probes. For instance, the peptide sequence can be linked to a fluorophore and a quencher pair in a fluorescence resonance energy transfer (FRET)-based probe. peptide.co.jp In the intact probe, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the target protease, the fluorophore and quencher are separated, leading to a detectable increase in fluorescence.

Assay-Based Development: These probes can be incorporated into various assay formats for diagnostic purposes. google.com.na For example, a solution-based assay could be developed to measure the activity of a specific protease in a patient's blood or other bodily fluids. psu.edu Furthermore, these peptide-based probes can be immobilized on surfaces to create solid-state biosensors, such as those based on electrochemical or optical detection methods. mdpi.com The development of such biosensors could enable rapid, point-of-care diagnostics for diseases characterized by dysregulated protease activity. scielo.org.co

Future Research Directions and Translational Potential

Rational Design of H-Val-Tyr-Ser-bNA Analogs with Enhanced Specificity

The development of analogs of the this compound peptide is a promising avenue for creating molecules with improved potency and specificity for target enzymes. Rational design strategies are central to modifying peptide-based molecules to enhance their therapeutic and diagnostic properties. nih.govresearchgate.net These strategies often aim to overcome the limitations of natural peptides, such as poor stability and lack of specificity.

Key approaches for designing analogs include:

Amino Acid Substitution: Replacing the existing amino acids (Val, Tyr, Ser) with natural or non-canonical amino acids can fine-tune the peptide's interaction with a target enzyme. For instance, altering residues can increase binding affinity or introduce conformational constraints that favor interaction with a specific protease while discouraging binding to off-target enzymes. broadinstitute.org

Peptidomimetics: These are compounds that mimic the structure and function of peptides but are designed for improved stability and bioavailability. nih.gov By modifying the peptide backbone or incorporating non-peptidic elements, researchers can create analogs that retain the binding characteristics of the original peptide while being resistant to degradation by proteases.

Cyclization: Constraining the peptide's structure through cyclization can significantly enhance its binding affinity and stability. Cyclic peptides often exhibit higher selectivity for their targets compared to their linear counterparts because they are conformationally pre-organized for binding. researchgate.net

A structure-based computational approach, combining methods like 3D structure modeling, docking analysis, and molecular dynamics, can be employed to rationally design and test new peptide inhibitors with enhanced properties before their synthesis. acs.org

Table 1: Strategies for Rational Design of this compound Analogs

| Design Strategy | Rationale | Potential Outcome for this compound Analog |

|---|---|---|

| Amino Acid Substitution | Modify side-chain interactions within the enzyme's active site. | Increased binding affinity and selectivity for a target protease. |

| Backbone Modification (Peptidomimetics) | Enhance resistance to proteolytic degradation and improve pharmacokinetic properties. | Longer half-life in biological systems, making it suitable for in vivo applications. nih.gov |

| Cyclization | Reduce conformational flexibility to lock the peptide into its bioactive shape. | Higher target specificity and improved stability against exonucleases. researchgate.net |

| Incorporation of Non-canonical Amino Acids | Introduce novel chemical functionalities and steric properties. | Creation of unique interactions with the target enzyme not possible with standard amino acids. |

Exploration of Novel Enzyme Targets for this compound as a Probe

Peptide substrates like this compound are valuable as chemical probes for identifying and characterizing enzyme activity in complex biological systems. researchgate.net The release of the β-naphthylamide group upon cleavage provides a straightforward readout for enzymatic action, which can be leveraged to discover novel proteases involved in various physiological and pathological processes.

One key application is in high-throughput screening (HTS) campaigns to identify enzymes that recognize the Val-Tyr-Ser sequence. Such screens could uncover previously unknown proteases implicated in diseases like cancer or neurodegenerative disorders, which often involve dysregulated protease activity. researchgate.net Furthermore, enzyme-activated probes can be engineered to specifically track the activity of target enzymes within living cells, offering insights into their roles in the cellular microenvironment. rsc.org For example, probes can be designed to remain inactive until they interact with a specific enzyme, at which point they generate a signal. tandfonline.com

Potential enzyme families that might be targeted by a Val-Tyr-Ser sequence include certain serine proteases or matrix metalloproteinases (MMPs), which are known to have roles in tissue remodeling and cancer progression. tandfonline.comnih.gov Identifying the specific enzymes that cleave this compound would open the door to developing more selective substrates and inhibitors for diagnostic and therapeutic purposes.

Table 2: Potential Applications of this compound as an Enzyme Probe

| Application Area | Method | Research Goal |

|---|---|---|

| Enzyme Discovery | High-Throughput Screening (HTS) of compound or extract libraries. | Identify novel proteases that recognize and cleave the Val-Tyr-Ser sequence. |

| Cancer Biology | Activity-based profiling in tumor microenvironments. | Detect aberrant protease activity associated with cancer invasion and metastasis. nih.gov |

| Drug Discovery | Screening for inhibitors of enzymes that cleave the probe. | Discover new therapeutic agents that modulate the activity of a newly identified target enzyme. |

| Cell Biology | Live-cell imaging with a modified, fluorescent version of the probe. | Visualize enzyme activity in real-time within specific cellular compartments. rsc.org |

Advancements in Analytical Techniques for Peptide-Enzyme Interaction Studies

A deep understanding of how this compound interacts with its target enzymes requires a suite of advanced analytical techniques. These methods provide critical data on reaction rates, binding thermodynamics, and structural changes, which are essential for drug discovery and probe development. americanpeptidesociety.orgnih.gov

Key analytical techniques include:

Enzyme Kinetics Assays: Spectrophotometry and fluorescence-based assays are fundamental for measuring the rate of enzyme-catalyzed reactions. americanpeptidesociety.org For this compound, this would involve monitoring the release of β-naphthylamide over time to determine kinetic parameters like K_M and V_max.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the peptide-enzyme interaction, including binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). americanpeptidesociety.orgbohrium.com

Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-MS are invaluable for confirming the identity of cleavage products and characterizing the peptide itself. ijpsjournal.com More advanced methods like cross-linking mass spectrometry (XL-MS) can provide structural insights into the peptide-enzyme complex. researchgate.net

Chromatography: High-performance liquid chromatography (HPLC) is essential for purifying the peptide and analyzing its stability and the formation of degradation products over time. ijpsjournal.comijsra.net

High-Throughput Microfluidic Enzyme Kinetics (HT-MEK): This technology allows for thousands of enzyme experiments to be performed simultaneously in nanoliter-sized chambers, dramatically accelerating the study of enzyme function and the effects of mutations. stanford.edu

Table 3: Comparison of Analytical Techniques for Studying Peptide-Enzyme Interactions

| Technique | Information Provided | Application to this compound |

|---|---|---|

| Spectrophotometry/Fluorometry | Enzyme reaction rates (kinetics). americanpeptidesociety.org | Determining K_M and V_max for the cleavage reaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy, and entropy. bohrium.com | Characterizing the thermodynamics of the peptide binding to the enzyme's active site. |

| Mass Spectrometry (MS) | Molecular weight, sequence verification, identification of degradation products. ijpsjournal.com | Confirming the precise cleavage site and identifying any modifications or impurities. |

| High-Performance Liquid Chromatography (HPLC) | Purity, concentration, stability analysis. ijsra.net | Quality control of the synthetic peptide and monitoring its stability under various conditions. |

| Circular Dichroism (CD) Spectroscopy | Secondary structure and conformational changes. ijpsjournal.com | Assessing if the peptide or enzyme changes conformation upon binding. |

Computational Modeling and Simulation of Peptide-Enzyme Dynamics

Computational methods are powerful tools for investigating the molecular details of peptide-enzyme interactions at an atomic level. dovepress.com Molecular dynamics (MD) simulations and docking studies can provide insights that are difficult to obtain through experimental methods alone, guiding the rational design of more effective molecules. cambridge.orgnih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the peptide within the enzyme's active site. mdpi.com For this compound, docking could reveal the key hydrogen bonds and hydrophobic interactions that stabilize the peptide-enzyme complex, suggesting which residues are most important for binding.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, revealing the dynamic nature of the binding process. nih.govaip.org These simulations can be used to study the conformational changes that both the peptide and the enzyme undergo during binding and catalysis, and to calculate binding free energies. mdpi.com Enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD) are particularly useful for simulating rare events like peptide binding and unbinding. dovepress.comaip.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the reactive part of the system (e.g., the scissile bond) with the efficiency of molecular mechanics for the surrounding protein and solvent. It is ideal for studying the enzymatic reaction mechanism itself. nih.gov

These computational approaches can help explain experimental results and make predictions to guide future experiments, creating a synergistic loop between in silico and in vitro research. nih.govdiva-portal.org

Table 4: Computational Approaches for Analyzing Peptide-Enzyme Dynamics

| Computational Method | Primary Function | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a protein's active site. mdpi.comfrontiersin.org | Identify the most likely binding conformation of this compound in its target enzyme. |

| Molecular Dynamics (MD) Simulation | Simulates the movement and interactions of atoms over time. nih.gov | Analyze the stability of the peptide-enzyme complex and observe conformational changes. |

| Free Energy Calculations | Quantifies the binding affinity between a peptide and a protein. mdpi.com | Predict how mutations in the peptide sequence would affect binding strength. |

| QM/MM Simulations | Models the chemical reaction of catalysis with high accuracy. nih.gov | Elucidate the step-by-step mechanism of the enzymatic cleavage of the Ser-bNA bond. |

Expanding the Scope of Peptide Conjugate Applications in Chemical Biology

The core peptide sequence, Val-Tyr-Ser, can be leveraged beyond its role as a simple substrate by conjugating it to other functional molecules. oup.comdiva-portal.org These peptide conjugates can be designed as sophisticated tools for a range of applications in chemical biology, diagnostics, and therapeutics. mdpi.comannualreviews.org The peptide acts as a targeting or trigger module, which, upon cleavage by a specific enzyme, activates the conjugated molecule. oup.com

Potential applications of H-Val-Tyr-Ser conjugates include:

Targeted Drug Delivery: The peptide can be linked to a potent cytotoxic drug. In a tumor microenvironment where the target protease is overexpressed, the peptide is cleaved, releasing the drug directly at the site of disease and minimizing systemic toxicity. oup.com

Diagnostic Imaging Probes: Conjugating the peptide to an imaging agent (e.g., a fluorophore, or a radionuclide for PET imaging) can create activatable probes. tandfonline.com These probes would only become visible upon enzymatic cleavage, allowing for highly specific imaging of disease-related enzyme activity in vivo. tandfonline.comrhhz.netresearchgate.net

Bioactive Scaffolds: The peptide can be conjugated to other biomolecules like oligonucleotides to create hybrid materials with novel properties for self-assembly or as bioactive scaffolds. rsc.org

The design of such conjugates involves a linker that connects the peptide to the payload, and the stability of this linker is crucial for the conjugate's function. oup.com

Table 5: Potential Applications of H-Val-Tyr-Ser Peptide Conjugates

| Conjugate Partner | Application Field | Mechanism of Action |

|---|---|---|

| Cytotoxic Drug | Oncology | Targeted drug delivery; the drug is released from the peptide by tumor-associated proteases. oup.com |

| Fluorescent Dye | Diagnostics / Imaging | An activatable probe that fluoresces only after enzymatic cleavage, highlighting areas of high enzyme activity. tandfonline.com |

| PET/SPECT Radionuclide | Nuclear Medicine | In vivo imaging of enzyme activity for early disease detection and monitoring treatment response. frontiersin.org |

| Polymer (e.g., PEG) | Pharmaceutics | Improving the pharmacokinetic properties and stability of the core peptide. annualreviews.org |

| Oligonucleotide | Nanotechnology / Gene Therapy | Creating self-assembling nanomaterials or targeted delivery systems for nucleic acids. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.